molecular formula C18H21NO2 B4894713 2-phenoxy-N-(1-phenylethyl)butanamide

2-phenoxy-N-(1-phenylethyl)butanamide

Cat. No.: B4894713
M. Wt: 283.4 g/mol
InChI Key: OOEUDRFGNWLCAF-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(1-phenylethyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and an N-(1-phenylethyl) moiety. The compound’s stereochemistry (if chiral) and substituent positioning may critically influence its interactions with biological targets, such as enzymes or microbial quorum-sensing (QS) systems .

Properties

IUPAC Name

2-phenoxy-N-(1-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEUDRFGNWLCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1-phenylethyl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Biological Activity Key Findings Reference
2-Phenoxy-N-(1-phenylethyl)butanamide Butanamide + phenoxy Not explicitly reported (inferred) Structural similarity to antimicrobial/antifungal amides suggests potential bioactivity. N/A
2-Methyl-N-(2'-phenylethyl)-butanamide Butanamide + methyl Antipathogenic (QS disruption) Inhibits Burkholderia glumae via QS interference; metabolomics confirmed mechanism.
3-Methyl-N-(2'-phenylethyl)-butanamide Butanamide + methyl Antipathogenic (QS disruption) Similar activity to above; structural isomerism affects target specificity.
3-Phenyl-5-(1-phenylethyl)-THTT Thiadiazine-thione Antifungal, antibacterial Superior to fluconazole against C. krusei; MIC values < 2 µM.
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Pyridine derivative Antimicrobial (broad-spectrum) Inhibition zones: 12–16 mm against Gram-positive/-negative bacteria.
4-Chloro-3-oxo-N-phenyl-butanamide Butanamide + chloro/oxo Not explicitly reported Structural analog with potential altered reactivity due to electron-withdrawing groups.
2-Methoxy-N-[(1R)-1-phenylethyl]acetamide Acetamide + methoxy Unknown (lab chemical) Smaller molecular weight (193.24 g/mol) may influence pharmacokinetics.

Mechanistic and Functional Comparisons

Antimicrobial and Antifungal Activity

  • Quorum-Sensing Disruption: 2-Methyl- and 3-methyl-N-(2'-phenylethyl)-butanamide analogs disrupt bacterial communication in Burkholderia glumae, likely via interference with acyl-homoserine lactone signaling .
  • Antifungal Targets : The thiadiazine-thione derivative (3-phenyl-5-(1-phenylethyl)-THTT) exhibits potent activity against Candida spp., surpassing fluconazole in efficacy . This suggests that the 1-phenylethyl group enhances binding to fungal cytochrome P450 or ergosterol biosynthesis enzymes.

Antitumor Activity

Pyridine-sulfonamide isomers with N-(1-phenylethyl) groups (e.g., 10a and 10b) inhibit PI3Kα kinase with IC50 values of 1.08 µM (R-isomer) and 2.69 µM (S-isomer), demonstrating stereochemistry’s critical role .

Structural Influence on Bioactivity

  • Substituent Effects: Replacement of methyl (in butanamide analogs) with phenoxy (in the target compound) could enhance π-π stacking with aromatic residues in target proteins, improving binding affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenoxy-N-(1-phenylethyl)butanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting 1-phenylethylamine with a phenoxy-substituted butanoyl chloride derivative in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimizing reaction conditions (e.g., solvent polarity, temperature control at 0–25°C, and stoichiometric ratios) can improve yields. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Vibrational Circular Dichroism (VCD) combined with Fast Fourier Transform Infrared (FTIR) spectroscopy is a gold standard for assigning absolute configurations. Computational methods like Hartree–Fock (HF) calculations can predict VCD spectra for comparison with experimental data. Nuclear Magnetic Resonance (NMR) analysis of diastereomeric derivatives (e.g., using Mosher’s esters) can further validate stereochemistry .

Q. What are the critical solubility and stability parameters for handling this compound in biological assays?

  • Methodological Answer : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or ethanol is often used for stock solutions. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) should precede assays. High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation over time .

Advanced Research Questions

Q. How do electronic and steric effects of the phenoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing phenoxy group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. Steric hindrance from the 1-phenylethyl substituent can slow reactions, necessitating kinetic studies (e.g., time-resolved NMR or IR) to quantify activation energies. Computational modeling (DFT) can map transition states to rationalize observed regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Validate purity via HPLC-MS and confirm stereochemistry via X-ray crystallography. Use standardized cell-based assays (e.g., IC50 determinations with controls for cytotoxicity) to ensure reproducibility. Meta-analyses of literature data can identify confounding variables like solvent effects .

Q. How can multi-step syntheses of derivatives be designed to explore structure-activity relationships (SAR) for enzyme inhibition?

  • Methodological Answer : Introduce functional groups (e.g., halogens, sulfonyl, or pyrrole moieties) at the phenoxy or butanamide positions via Suzuki coupling or nucleophilic substitution. Prioritize derivatives using cheminformatics tools (e.g., molecular docking against target enzymes like leukotriene A4 hydrolase). Test inhibitory activity via fluorescence-based enzyme assays .

Q. What advanced spectroscopic techniques are suitable for characterizing transient intermediates in the compound’s degradation pathways?

  • Methodological Answer : Time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy identifies radical intermediates, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks non-radical degradation products. Accelerated stability studies under oxidative (H2O2) and photolytic conditions (UV irradiation) simulate real-world degradation .

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